

spectroscopic data for 3-methyloxolane-3-carboxylic acid

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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran-3-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxolane-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Methyloxolane-3-carboxylic acid (CAS: 1158760-45-2, Molecular Formula: $C_6H_{10}O_3$, Molecular Weight: 130.14 g/mol) represents a class of heterocyclic compounds whose substituted oxolane (tetrahydrofuran) framework is a common motif in pharmacologically active molecules.^[1] Its proper characterization is paramount for understanding its chemical reactivity, metabolic fate, and potential as a synthetic building block.

This guide provides a comprehensive, predictive analysis of the key spectroscopic data for 3-methyloxolane-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (1H and ^{13}C NMR), and Mass Spectrometry (MS) data, establishing a self-validating analytical framework for researchers.

Molecular Structure: The Foundation for Spectral Interpretation

Before delving into spectroscopy, a structural assessment is critical. The molecule's architecture dictates its spectral "fingerprint." Key features of 3-methyloxolane-3-carboxylic acid include:

- An Oxolane (Tetrahydrofuran) Ring: A five-membered saturated ether ring.
- A Quaternary Carbon (C3): A carbon atom single-bonded to four other non-hydrogen atoms (C2, C4, a methyl group, and the carboxyl carbon). This lack of an attached proton has significant NMR implications.
- A Carboxylic Acid Moiety (-COOH): This functional group is rich in spectroscopic handles, including a highly characteristic acidic proton, a carbonyl carbon, and distinct IR vibrational modes.
- Diastereotopic Protons: The substitution at C3 renders the geminal protons on the adjacent C2 and C4 carbons chemically non-equivalent, a phenomenon known as diastereotopicity, which is readily observable in ^1H NMR.

Caption: Molecular structure of 3-methyloxolane-3-carboxylic acid.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.^[2] For carboxylic acids, intermolecular hydrogen bonding, which leads to the formation of stable dimers, dominates the appearance of the spectrum, causing significant peak broadening.^{[3][4]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this type of compound due to its simplicity and lack of sample preparation, which avoids potential artifacts from grinding or

solvent use.[5]

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]
- Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any intrinsic absorbance from the crystal.
- Sample Application: Place a small amount (a few milligrams) of the 3-methyloxolane-3-carboxylic acid sample directly onto the ATR crystal.
- Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[7]
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum is expected to be dominated by the carboxylic acid dimer features.

Predicted Peak (cm ⁻¹)	Vibration Type	Intensity & Characteristics	Rationale & Causality
3300 - 2500	O-H stretch (Carboxylic Acid)	Very Strong, Very Broad	This exceptionally broad feature is the hallmark of a hydrogen-bonded carboxylic acid dimer. [4][8] It often overlaps with the C-H stretching region.
~2970, ~2880	C-H stretch (Aliphatic)	Medium, Sharp	Arises from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the oxolane ring.
1725 - 1700	C=O stretch (Carbonyl)	Strong, Sharp	Characteristic of the carbonyl in a saturated carboxylic acid dimer.[2][9] The position is slightly lower than for a monomer due to hydrogen bonding.
1320 - 1210	C-O stretch (Coupled)	Medium, Broad	Results from a coupled vibration involving the C-O single bond and O-H bending within the carboxyl group.
~1100	C-O-C stretch (Ether)	Strong	The characteristic asymmetric stretch of the C-O-C linkage

within the saturated oxolane ring.

960 - 900

O-H bend (Out-of-Plane)

Medium, Broad

Another characteristic, broad peak for the carboxylic acid dimer, often referred to as the O-H wag.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The chemical environment of each proton and carbon atom is mapped with high precision.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of 3-methyloxolane-3-carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- **Solvent Choice:** The choice of solvent is critical.
 - CDCl_3 (Deuterated Chloroform): A common, non-polar solvent. In CDCl_3 , the acidic proton signal is typically very broad and appears far downfield (10-13 ppm).^{[8][11]}
 - DMSO-d_6 (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that can disrupt hydrogen bonding dimers. The acidic proton signal may be sharper and still appear downfield.
 - D_2O (Deuterium Oxide): Adding a drop of D_2O will cause the acidic $-\text{COOH}$ proton to exchange with deuterium, leading to the disappearance of its signal in the ^1H NMR spectrum. This "D₂O shake" is a definitive test for exchangeable protons like those in acids and alcohols.^[12]

- Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.
 - For ^{13}C NMR: A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei (especially quaternary carbons), a longer relaxation delay (5-10 seconds) may be required to obtain accurate integrals, although this is not typically necessary for simple identification. The carbonyl carbon signal is often weaker.^[4]

Predicted ^1H NMR Spectrum

The asymmetry introduced by the C3 substituents leads to distinct signals for nearly all protons.

Proton(s)	Predicted Shift (δ , ppm)	Multiplicity	Integration	Rationale & Causality
-COOH	10.0 - 13.0	Broad Singlet (s)	1H	The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and magnetic anisotropy of the C=O bond. Broadening is due to hydrogen bonding and chemical exchange. [12]
-CH ₂ - (C5)	~3.8 - 4.0	Triplet (t) or Multiplet (m)	2H	These protons are adjacent to the highly electronegative ether oxygen, shifting them significantly downfield.
-CH ₂ - (C2)	~3.6 - 3.8	Multiplet (m)	2H	Also adjacent to the ether oxygen. These two protons are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by

coupling to C4 protons.

These protons are alpha to the quaternary carbon. They are diastereotopic and will show complex splitting from coupling to each other (geminal) and the C5 protons (vicinal).

-CH ₂ - (C4)	~2.2 - 2.5	Multiplet (m)	2H
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-CH ₃	~1.4	Singlet (s)	3H
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The methyl group is attached to a quaternary carbon, so it has no adjacent protons to couple with, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon atoms.

Carbon(s)	Predicted Shift (δ , ppm)	Rationale & Causality
-COOH	175 - 185	The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. [4][9] This signal is often weak.
-CH ₂ - (C5)	68 - 72	This carbon is adjacent to the ether oxygen, causing a significant downfield shift.
-CH ₂ - (C2)	65 - 70	Similar to C5, this carbon is deshielded by the adjacent ether oxygen.
C3 (Quaternary)	45 - 55	The quaternary carbon is deshielded by both the ether oxygen (gamma effect) and the carboxyl group.
-CH ₂ - (C4)	35 - 45	This aliphatic carbon is less deshielded as it is further from the ether oxygen.
-CH ₃	20 - 30	The methyl carbon is in a typical aliphatic region, appearing furthest upfield.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** The sample can be introduced via a Gas Chromatography (GC) column if it is sufficiently volatile and thermally stable, or via a direct insertion probe.

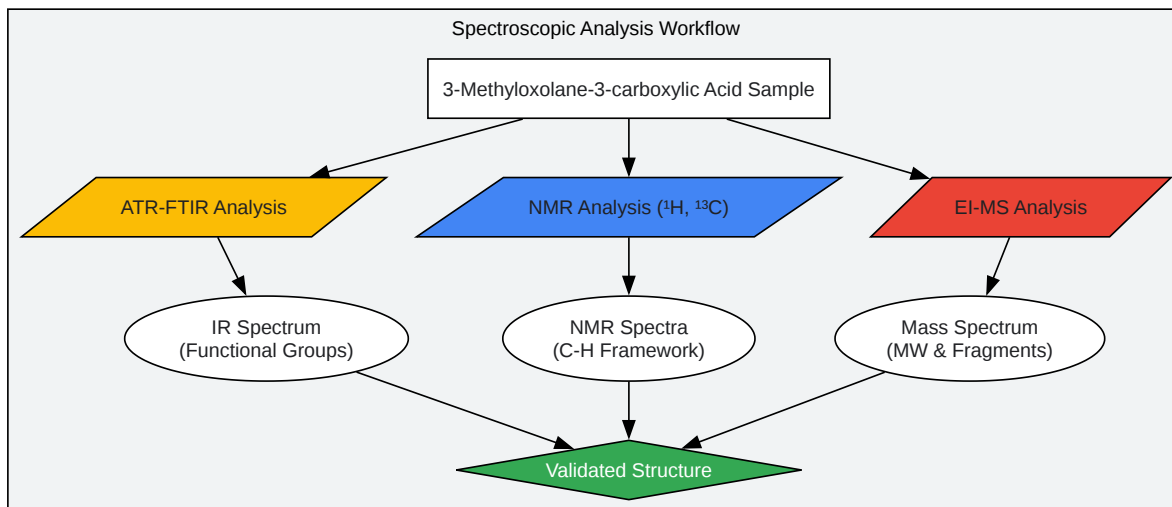
- **Ionization:** In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.
- **Detection:** The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum which is a plot of relative ion abundance versus m/z .

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-methyloxolane-3-carboxylic acid is 130.14. The molecular ion peak is expected at $m/z = 130$. Carboxylic acids often show a weak or absent molecular ion peak in EI-MS.^[12]

Key predicted fragmentation pathways include:

- **Loss of the Carboxyl Group:** A common cleavage for carboxylic acids is the loss of the -COOH radical, leading to a fragment at $m/z = 130 - 45 = 85$.
- **Alpha-Cleavage of the Ether:** Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. This could lead to multiple pathways and resulting fragments.
- **McLafferty Rearrangement:** While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a sufficiently long chain, other rearrangements are possible.



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Caption: A self-validating workflow for structural elucidation.

Conclusion

This guide outlines the predictive spectroscopic characteristics of 3-methyloxolane-3-carboxylic acid. The true power of these techniques lies in their synergy; the IR spectrum confirms the presence of the carboxylic acid and ether functional groups, the detailed ^1H and ^{13}C NMR spectra provide the exact atomic connectivity and stereochemical relationships, and the mass spectrum validates the molecular weight and offers corroborating structural information through fragmentation. By understanding the causal principles behind the data, researchers can confidently assign the structure of this molecule and similar chemical entities, ensuring the integrity and reliability of their scientific endeavors.

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